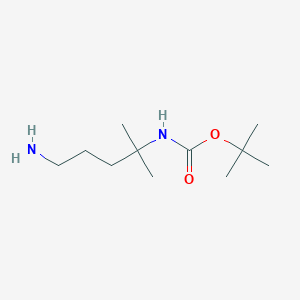

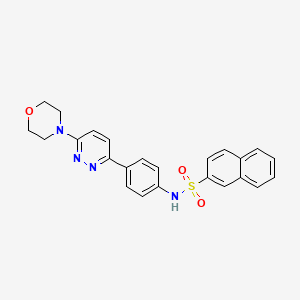

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which consists of a carbonyl group (C=O) attached to an amine group (NH2), and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of tert-butanol .Molecular Structure Analysis

Tert-butyl carbamates have a polar structure due to the presence of the carbonyl group and the amine group . The carbonyl group is planar, while the amine group can adopt a pyramidal or planar geometry depending on its state of protonation .Chemical Reactions Analysis

Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid at room temperature . They are polar compounds and are therefore soluble in polar solvents like alcohols and N,N-dimethylformamide, and insoluble in nonpolar solvents like alkanes .Applications De Recherche Scientifique

Isomorphous Crystal Structures

Tert-butyl derivatives, including tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate, are used in crystallography to study isomorphous crystal structures. These compounds, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been recognized for their role in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing their utility in crystal structure analysis (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in medicinal chemistry and drug development processes (Zhao et al., 2017).

Evaluation of tert‐Butyl Isosteres

The tert-butyl group's physicochemical and pharmacokinetic properties have been evaluated, showing its common motif in medicinal chemistry. The study documents the effects of tert-butyl isosteres in drug analogues, indicating its impact on lipophilicity and metabolic stability, which is crucial for the drug discovery process (Westphal et al., 2015).

Chemical Kinetics and Environmental Studies

Research on the chemical kinetics of oxidation of methyl tert-butyl ether (MTBE) suggests that tert-butyl-based compounds like MTBE oxidize less readily than alkanes, which aligns with the antiknock effect of MTBE in gasolines. This study provides insight into the behavior of tert-butyl compounds under oxidation conditions, relevant for understanding their environmental and combustion-related properties (Brocard et al., 1983).

Nanofiber Construction and Sensory Materials

Tert-butyl carbazole derivatives have been utilized to construct strong blue emissive nanofibers, effective in detecting volatile acid vapors. This highlights the role of tert-butyl derivatives in materials science, particularly in developing chemosensors and sensory materials for environmental monitoring (Sun et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYVDPBTNKQJCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)

![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2872863.png)

![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)